

# The Expanding Therapeutic Landscape of 1H-Imidazole-4-carboxamide Derivatives: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1H-Imidazole-4-carboxamide**

Cat. No.: **B1204986**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The **1H-imidazole-4-carboxamide** scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Novel derivatives of this core are being extensively investigated and have shown significant promise in oncology, infectious diseases, and beyond. This technical guide provides an in-depth analysis of the current research, focusing on the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these promising compounds.

## Quantitative Biological Activity Data

The biological evaluation of novel **1H-imidazole-4-carboxamide** derivatives has yielded a wealth of quantitative data, highlighting their potential as therapeutic agents. The following tables summarize the key findings across various biological activities.

## Anticancer Activity

**1H-Imidazole-4-carboxamide** derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and Fatty Acid Synthase (FASN).

Table 1: PARP-1 Inhibitory Activity of 1H-Benzo[d]imidazole-4-carboxamide Derivatives

| Compound              | Linker Group                      | Terminal Group   | PARP-1 IC50 (nM) | MDA-MB-436 Cell Proliferation IC50 (µM) | Reference |
|-----------------------|-----------------------------------|------------------|------------------|-----------------------------------------|-----------|
| 6b                    | Saturated Heterocycle<br>Nitrogen | Not Specified    | 8.65             | Not Specified                           | [1]       |
| 6m                    | Saturated Heterocycle<br>Nitrogen | 3-methyl-furanyl | Not Specified    | 25.36 ± 6.06                            | [1]       |
| 10a                   | 5-membered N-heterocycle          | Not Specified    | Single-digit nM  | Potentiates Temozolomide                | [2]       |
| 11e                   | 6-membered N-heterocycle          | Not Specified    | Double-digit nM  | Potentiates Temozolomide                | [2]       |
| 10f                   | Not Specified                     | Not Specified    | 43.7             | 7.4 (HCT116 cells)                      | [3]       |
| Olaparib (Reference)  | -                                 | -                | 2.77             | 23.89 ± 3.81                            | [1]       |
| Veliparib (Reference) | -                                 | -                | 15.54            | Not Specified                           | [1]       |

Table 2: Fatty Acid Synthase (FASN) Inhibitory Activity of 1H-Benzo[d]imidazole-5-carboxamide Derivatives

| Compound             | FASN IC <sub>50</sub> (μM) | HCT-116 Cell Cytotoxicity | Caco-2 Cell Cytotoxicity | MCF-7 Cell Cytotoxicity | Reference           |
|----------------------|----------------------------|---------------------------|--------------------------|-------------------------|---------------------|
| CTL-06               | 3 ± 0.25                   | Active                    | Active                   | Active                  | <a href="#">[4]</a> |
| CTL-12               | 2.5 ± 0.25                 | Active                    | Active                   | Active                  | <a href="#">[4]</a> |
| Orlistat (Reference) | 13.5 ± 1.0                 | Not Specified             | Not Specified            | Not Specified           | <a href="#">[4]</a> |

Table 3: Human Topoisomerase I Inhibitory and Anticancer Activity of 1H-Benzo[d]imidazole (BBZ) Derivatives

| Compound | Hu Topo I IC <sub>50</sub> (μM) | NCI-60 Cell Line GI <sub>50</sub> Range (μM) | Reference           |
|----------|---------------------------------|----------------------------------------------|---------------------|
| 11a      | Not Specified                   | 0.16 - 3.6                                   | <a href="#">[5]</a> |
| 12a      | Not Specified                   | 0.16 - 3.6                                   | <a href="#">[5]</a> |
| 12b      | 16                              | 0.16 - 3.6                                   | <a href="#">[5]</a> |

## Antimicrobial and Antifungal Activity

A significant number of novel **1H-imidazole-4-carboxamide** derivatives have been synthesized and evaluated for their efficacy against a range of microbial pathogens.

Table 4: Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides

| Compound | Antibacterial Activity                                       | Antifungal Activity                 | Antitubercular Activity | Reference |
|----------|--------------------------------------------------------------|-------------------------------------|-------------------------|-----------|
| 6a       | Significant (S. aureus, B. subtilis, P. aeruginosa, E. coli) | Significant (A. niger, C. albicans) | Not Specified           |           |
| 6f       | Significant                                                  | Significant                         | Not Specified           |           |
| 6g       | Significant                                                  | Significant                         | Not Specified           |           |
| 6e       | Not Specified                                                | Not Specified                       | Maximum Activity        |           |
| 6j       | Not Specified                                                | Not Specified                       | Maximum Activity        |           |

Table 5: Fungicidal Activity of N-cyano-1*H*-imidazole-4-carboxamide Derivatives

| Compound | Fungus             | EC50 (µg/mL) | Reference |
|----------|--------------------|--------------|-----------|
| 12h      | Rhizoctonia solani | 2.63         | [6]       |

## Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of **1*H*-imidazole-4-carboxamide** derivatives.

## Synthesis of 1*H*-Imidazole-4-carboxamide Derivatives

A general and novel method for the synthesis of N-cyanocarboxamides involves mild reaction conditions and simpler procedures for reactant-product isolation.[6]

General Synthetic Scheme:







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [woah.org](http://woah.org) [woah.org]

- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.9. Evaluation of the In Vitro Anticancer Activity [bio-protocol.org]
- 4. Fatty acid synthase regulates invasion and metastasis of colorectal cancer via Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 6. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Expanding Therapeutic Landscape of 1H-Imidazole-4-carboxamide Derivatives: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204986#biological-activities-of-novel-1h-imidazole-4-carboxamide-derivatives]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)